2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
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Overview
Description
2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C9H14BrNOS and a molecular weight of 264.18 g/mol . This compound is characterized by the presence of a bromothiophene moiety, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 4-bromothiophene-2-carboxaldehyde with an appropriate amine and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent in an ethanol solvent . The reaction conditions generally require refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include sodium borohydride, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, leading to changes in cellular pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol include:
2-Amino-2-methyl-1-propanol: Lacks the bromothiophene moiety, making it less versatile in certain reactions.
4-Bromothiophene-2-carboxaldehyde: Lacks the amino and hydroxyl groups, limiting its biological applications.
2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol: Similar structure but with different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C9H14BrNOS |
---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
2-[(4-bromothiophen-2-yl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-9(2,6-12)11-4-8-3-7(10)5-13-8/h3,5,11-12H,4,6H2,1-2H3 |
InChI Key |
CVDLAPHTZAEZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=CS1)Br |
Origin of Product |
United States |
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